molecular formula C4H5NOS B1350615 Cyanomethyl ethanethioate CAS No. 59463-56-8

Cyanomethyl ethanethioate

Cat. No. B1350615
CAS RN: 59463-56-8
M. Wt: 115.16 g/mol
InChI Key: XMDLKUYYOPPWRL-UHFFFAOYSA-N
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Description

Cyanomethyl ethanethioate is a chemical compound with the molecular formula C4H5NOS and a molecular weight of 115.16 . It is also known by its IUPAC name, O-(cyanomethyl) ethanethioate .


Synthesis Analysis

The synthesis of Cyanomethyl ethanethioate has been reported in the literature. One method involves the use of an isothiouronium salt as a reagent for the operationally simple synthesis of cyanomethyl thioesters . This method avoids the use of thiols and has high functional group tolerance .


Molecular Structure Analysis

The InChI code for Cyanomethyl ethanethioate is 1S/C4H5NOS/c1-4(7)6-3-2-5/h3H2,1H3 . The InChI Key is XWBVJARWDHXWKG-UHFFFAOYSA-N .


Chemical Reactions Analysis

Cyanomethyl ethanethioate can be engaged in amide synthesis in either a two-step or one-pot fashion . The products can be used in the synthesis of annulated heterocycles based on chromeno framework such as chromeno-imidazo pyridines and isoquinolines, imidazo-thiazines, imidazo-carbolines, azepines, etc .


Physical And Chemical Properties Analysis

Cyanomethyl ethanethioate has a boiling point of 226-227 °C (lit.), a density of 1.176 g/mL at 25 °C (lit.), and a refractive index of n 20/D 1.495 (lit.) . It is a brown liquid .

Scientific Research Applications

Chemical Synthesis

Cyanomethyl ethanethioate is used in chemical synthesis . Its molecular weight is 115.16 and its linear formula is C4H5NOS . It is often used in the synthesis of various organic compounds due to its reactivity .

Cyanoacetylation of Amines

Cyanomethyl ethanethioate plays a crucial role in the cyanoacetylation of amines . This process involves the preparation of N-cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis .

Formation of Biologically Active Compounds

The compound is used in the formation of biologically active compounds . The cyano and carbonyl functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Synthesis of Cyanoacetamide Derivatives

Cyanomethyl ethanethioate is used in the synthesis of cyanoacetamide derivatives . These derivatives have diverse biological activities and have drawn the attention of biochemists in the last decade .

Development of Chemotherapeutic Agents

The compound’s potential in evolving better chemotherapeutic agents is being explored . N-aryl and/or heteryl cyanoacetamides, which can be synthesized using Cyanomethyl ethanethioate, are being studied for their potential in building various organic heterocycles .

Cyanomethylation of Hydrocarbons

Cyanomethyl ethanethioate is used in the cyanomethylation of aliphatic hydrocarbons . This process involves the oxidative dissociation of the C–H bond of both the acetonitrile and the aliphatic hydrocarbons to form each corresponding radical .

Safety and Hazards

Cyanomethyl ethanethioate has several hazard statements including H302+H312+H332-H315-H319-H335 . It also has precautionary statements P280-P271 . The safety data sheet (MSDS) provides more detailed safety information .

properties

IUPAC Name

S-(cyanomethyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c1-4(6)7-3-2-5/h3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDLKUYYOPPWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380604
Record name cyanomethyl ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanomethyl ethanethioate

CAS RN

59463-56-8
Record name cyanomethyl ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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